molecular formula C17H20N4O4S2 B10966336 Methyl 3-{[(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl]amino}thiophene-2-carboxylate

Methyl 3-{[(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl]amino}thiophene-2-carboxylate

Cat. No.: B10966336
M. Wt: 408.5 g/mol
InChI Key: KKVWGEZRFANZND-UHFFFAOYSA-N
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Description

METHYL 3-[({[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL]AMINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a tetrahydrothiophene ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[({[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL]AMINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

METHYL 3-[({[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL]AMINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-[({[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL]AMINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to METHYL 3-[({[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL]AMINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE include:

Uniqueness

The uniqueness of METHYL 3-[({[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL]AMINO}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N4O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 3-[(3-carbamoyl-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoylamino]thiophene-2-carboxylate

InChI

InChI=1S/C17H20N4O4S2/c1-3-21-6-4-9-11(8-21)27-15(12(9)14(18)22)20-17(24)19-10-5-7-26-13(10)16(23)25-2/h5,7H,3-4,6,8H2,1-2H3,(H2,18,22)(H2,19,20,24)

InChI Key

KKVWGEZRFANZND-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=C(SC=C3)C(=O)OC

Origin of Product

United States

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